Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate
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Overview
Description
Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclobutyl ring, a pyrazole moiety, and a quinoxaline core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Attachment of the Cyclobutyl Group: This step may involve a cycloaddition reaction or a substitution reaction using a cyclobutyl halide.
Final Assembly: The final product is obtained by esterification of the carboxylic acid group with an appropriate alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate: shares structural similarities with other quinoxaline derivatives, pyrazole-containing compounds, and cyclobutyl esters.
Uniqueness
- The unique combination of a cyclobutyl ring, a pyrazole moiety, and a quinoxaline core sets this compound apart from others. This structural diversity contributes to its potential versatility and wide range of applications in various fields of research.
Properties
Molecular Formula |
C24H30N4O5S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
cyclobutyl 4-acetyl-7-[1-(1,1-dioxothian-4-yl)pyrazol-4-yl]-3-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5S/c1-16-14-26(24(30)33-21-4-3-5-21)23-12-18(6-7-22(23)28(16)17(2)29)19-13-25-27(15-19)20-8-10-34(31,32)11-9-20/h6-7,12-13,15-16,20-21H,3-5,8-11,14H2,1-2H3 |
InChI Key |
OCRGMHCAJOHZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CN(N=C3)C4CCS(=O)(=O)CC4)C(=O)OC5CCC5 |
Origin of Product |
United States |
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